

A Technical Guide to Benzyl Acetate-d5: Commercial Availability and Research Applications

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Compound of Interest		
Compound Name:	Benzyl acetate-d5	
Cat. No.:	B1384724	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Benzyl acetate-d5**, a deuterated analog of the fragrance and flavoring agent, benzyl acetate. This isotopically labeled compound serves as a valuable tool in analytical and research settings, particularly in mass spectrometry-based methodologies and metabolic studies. This guide details its commercial availability, key properties, and provides illustrative experimental protocols for its application.

Commercial Availability and Suppliers

Benzyl acetate-d5 is available from several commercial suppliers specializing in isotopically labeled compounds. The availability, purity, and pricing can vary, so it is advisable to contact suppliers directly for the most current information. Below is a summary of known suppliers and their typical product specifications.



Supplier	Product Number (Example)	Purity/Isotopic Enrichment	Standard Quantities	Availability/Le ad Time
CDN Isotopes	D-7359	99 atom % D	0.25 g, 0.5 g	In Stock
LGC Standards	TRC-B222626- 5MG	≥98% (Chemical Purity)	5 mg, 10 mg	Please inquire
MySkinRecipes	92631	≥98 atom % D	10 mg	10-20 days
MedchemExpres s	HY-N7124S	Not specified	Not specified	Please inquire
Hexonsynth	HXBX-00300 (precursor)	Not specified	Not specified	In Stock (for precursor)

Physicochemical Properties and Handling

CAS Number: 1398065-57-0

Molecular Formula: C₉D₅H₅O₂

Molecular Weight: 155.21 g/mol [1]

Appearance: Colorless to pale yellow liquid

• Storage: Store at room temperature.[1]

- Stability: Stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years.[1]
- Safety: Not classified as a hazardous substance by GHS. However, standard laboratory safety precautions should be observed. Avoid contact with skin and eyes and handle in a well-ventilated area.[2]

Synthesis of Benzyl Acetate-d5



The synthesis of **Benzyl acetate-d5** typically involves a two-step process: the synthesis of its deuterated precursor, benzyl-d5 alcohol, followed by esterification.

Synthesis of Benzyl-d5 Alcohol

One common route to benzyl-d5 alcohol is through the reduction of a deuterated benzoic acid derivative.[3]

- Reaction: C₆D₅COOH + LiAlH₄ → C₆D₅CH₂OH
- Experimental Protocol:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
 - Dissolve benzoic acid-d5 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
 - After the addition is complete, gently reflux the reaction mixture for 2-4 hours.
 - Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
 - Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
 - Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl-d5 alcohol.
 - Purify the product by vacuum distillation if necessary.

Esterification of Benzyl-d5 Alcohol

Benzyl-d5 alcohol can be esterified with acetic anhydride or acetyl chloride to yield **Benzyl acetate-d5**. The use of acetic anhydride is a common and effective method.[4][5]

Reaction: C₆D₅CH₂OH + (CH₃CO)₂O → C₆D₅CH₂OCOCH₃ + CH₃COOH



• Experimental Protocol:

- In a round-bottom flask, combine benzyl-d5 alcohol and a slight molar excess of acetic anhydride.
- Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base catalyst (e.g., 4-dimethylaminopyridine, DMAP).[6]
- Heat the reaction mixture with stirring at a suitable temperature (e.g., 80-100°C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully add water to quench the excess acetic anhydride.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic and sulfuric acid) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl acetate-d5.
- Purify the final product by column chromatography on silica gel or by vacuum distillation.

Applications in Research

Due to its isotopic labeling, **Benzyl acetate-d5** is a valuable internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[7] It is also utilized in metabolic studies to trace the fate of benzyl acetate in biological systems.

Use as an Internal Standard in GC-MS Analysis

Benzyl acetate-d5 can be used to accurately quantify the concentration of non-deuterated benzyl acetate or other structurally similar volatile and semi-volatile organic compounds in



complex matrices. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

- Experimental Protocol: Quantification of Benzyl Acetate in an E-liquid Sample
 - Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of benzyl acetate and a fixed concentration of **Benzyl acetate-d5** as the internal standard in a suitable solvent like acetonitrile.[8]
 - Sample Preparation: a. Accurately weigh approximately 0.36 g of the e-liquid sample into a vial.[8] b. Add a known volume of the **Benzyl acetate-d5** internal standard solution. c.
 Dilute with acetonitrile to a final volume. d. Vortex the sample thoroughly.
 - GC-MS Analysis: a. Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A/G7001B).[8] b. Injection: Inject a small volume (e.g., 1 μL) of the prepared sample and each calibration standard into the GC inlet, typically using a split injection mode (e.g., 30:1 split ratio) to handle high concentration matrices.[8] c. Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the analytes. A typical program might be: start at 70°C, ramp to 250°C at 10°C/min, and hold for 2 minutes. d. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of benzyl acetate and Benzyl acetate-d5.
 - Benzyl Acetate (Analyte): Monitor ions such as m/z 91 (tropylium ion) and 150 (molecular ion).
 - **Benzyl Acetate-d5** (Internal Standard): Monitor ions such as m/z 96 (deuterated tropylium ion) and 155 (molecular ion).
 - Quantification: a. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. b. Determine the concentration of benzyl acetate in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Metabolic Fate and Isotope Tracing

Foundational & Exploratory





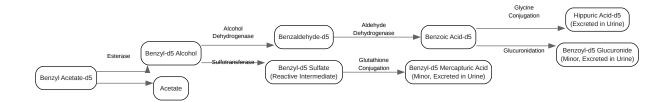
Benzyl acetate is rapidly metabolized in vivo. It is first hydrolyzed by esterases to benzyl alcohol and acetate. The benzyl alcohol is then oxidized to benzoic acid, which is primarily conjugated with glycine to form hippuric acid and excreted in the urine.[9][10] A minor pathway involves the sulfation of benzyl alcohol, leading to the formation of a mercapturic acid conjugate.[9][11] Using **Benzyl acetate-d5** allows researchers to trace the metabolic fate of the benzyl moiety without interference from endogenous compounds.

- In Vivo Experimental Workflow for Metabolic Tracing:
 - Animal Model and Dosing: a. Select an appropriate animal model (e.g., Sprague-Dawley rats).
 b. Administer Benzyl acetate-d5 to the animals via a relevant route, such as oral gavage or intravenous infusion. The dose and vehicle (e.g., corn oil) should be carefully chosen.
 - Sample Collection: a. Collect biological samples at various time points post-administration.
 This can include blood (for plasma), urine, and feces.[12] b. For tissue distribution studies, sacrifice animals at different time points and collect relevant tissues.
 - Metabolite Extraction: a. Process the collected samples to extract the metabolites. For plasma, this may involve protein precipitation with a solvent like acetonitrile. For urine, a simple dilution may be sufficient.
 - LC-MS/MS Analysis: a. Analyze the extracts using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). b. Develop a chromatographic method to separate **Benzyl acetate-d5** and its expected deuterated metabolites (e.g., benzyl-d5 alcohol, benzoic acid-d5, hippuric acid-d5). c. Use the mass spectrometer to detect and quantify the parent compound and its metabolites based on their specific mass-to-charge ratios and fragmentation patterns.
 - Data Analysis and Pathway Elucidation: a. Identify and quantify the deuterated metabolites in each sample. b. Determine the pharmacokinetic parameters of **Benzyl acetate-d5** and its metabolites. c. Elucidate the metabolic pathway and determine the relative importance of different biotransformation reactions.

Visualizations



Metabolic Pathway of Benzyl Acetate

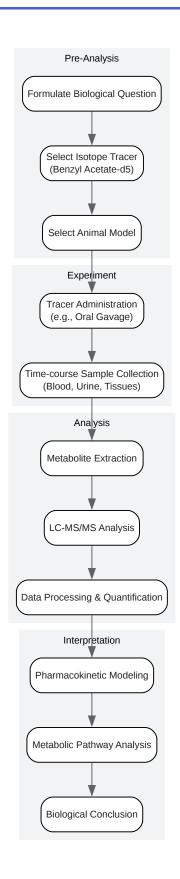


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Caption: Metabolic pathway of Benzyl acetate-d5.

Experimental Workflow for In Vivo Stable Isotope Tracing





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Caption: Workflow for in vivo stable isotope tracing.



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